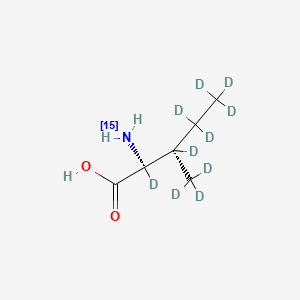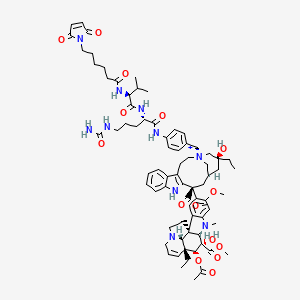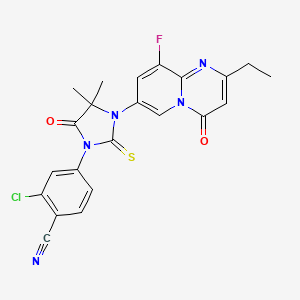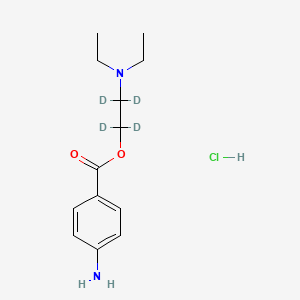
Procaine-d4 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Procaine-d4 (hydrochloride) is a deuterium-labeled derivative of procaine hydrochloride. Procaine hydrochloride is a well-known local anesthetic primarily used in medical and dental procedures. The deuterium labeling in Procaine-d4 (hydrochloride) makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Procaine-d4 (hydrochloride) involves the deuteration of procaine hydrochloride. This process typically includes the substitution of hydrogen atoms with deuterium atoms in the procaine molecule. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of Procaine-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. Quality control measures are implemented to verify the deuterium content and the overall quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Procaine-d4 (hydrochloride) undergoes various chemical reactions, including:
Substitution: The aromatic ring in Procaine-d4 (hydrochloride) can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic aqueous solutions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products
Hydrolysis: Produces para-aminobenzoic acid and diethylaminoethanol.
Oxidation: Leads to the formation of various oxides depending on the reaction conditions.
Substitution: Results in substituted aromatic compounds.
Applications De Recherche Scientifique
Procaine-d4 (hydrochloride) has a wide range of applications in scientific research:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of procaine in the body.
Metabolic Pathways: Helps in tracing metabolic pathways and identifying metabolites.
DNA Demethylation: Procaine hydrochloride, including its deuterated form, is known to act as a DNA-demethylating agent, making it useful in epigenetic studies.
Antiviral Research: Recent studies have shown that Procaine-d4 (hydrochloride) can impair the replication of viruses such as SARS-CoV-2 in vitro.
Mécanisme D'action
Procaine-d4 (hydrochloride) exerts its effects primarily by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane. This inhibition prevents the initiation and conduction of nerve impulses, resulting in local anesthesia. The compound is metabolized in the plasma by the enzyme pseudocholinesterase, producing para-aminobenzoic acid and diethylaminoethanol .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Procaine hydrochloride
- Benzocaine
- Tetracaine
- Butamben
- Declopramide
- Metoclopramide
Uniqueness
Procaine-d4 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly valuable in research applications involving isotopic tracing and metabolic studies. This labeling provides a distinct advantage over non-deuterated analogs by allowing for more precise tracking and analysis in various biochemical processes .
Propriétés
Formule moléculaire |
C13H21ClN2O2 |
|---|---|
Poids moléculaire |
276.79 g/mol |
Nom IUPAC |
[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl] 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3;1H/i9D2,10D2; |
Clé InChI |
HCBIBCJNVBAKAB-PQDNHERISA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])OC(=O)C1=CC=C(C=C1)N)N(CC)CC.Cl |
SMILES canonique |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


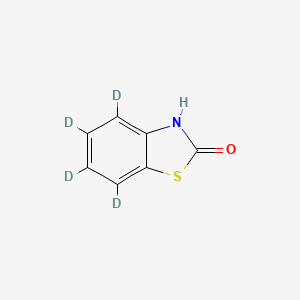
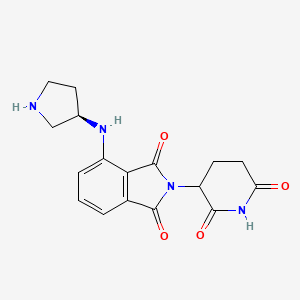
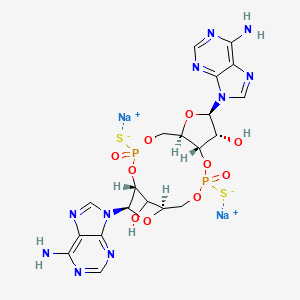
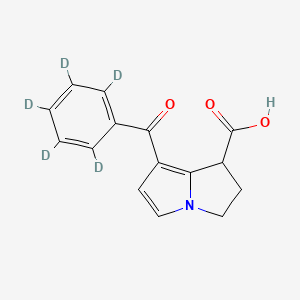
![sodium;[(3R,4R,5R,6S)-6-[[(2S,4S,5R,6S,13R,16S,18R)-4-acetyloxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-[(2R,3S,4R,5R,6S)-5-[(2R,3S,4R,5S)-4-[(2R,3S,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxyoxan-3-yl] sulfate](/img/structure/B12426543.png)

![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B12426555.png)
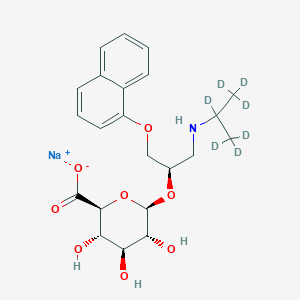

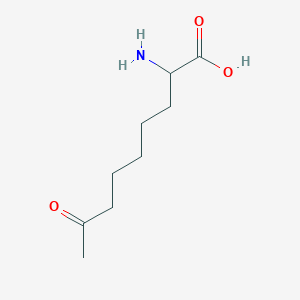
![disodium;2,3,4-trihydroxy-5-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]cyclohexane-1-carboxylate](/img/structure/B12426566.png)
